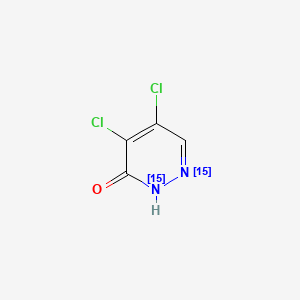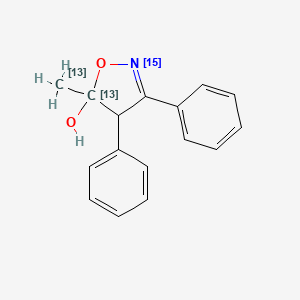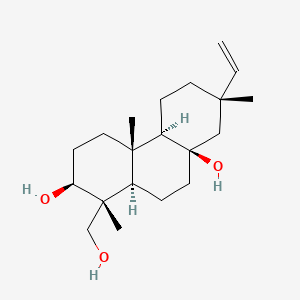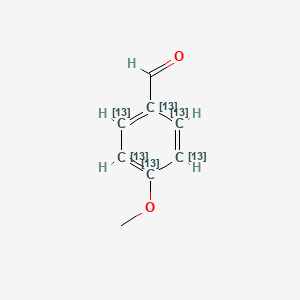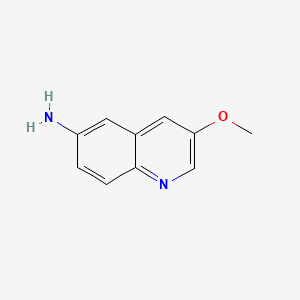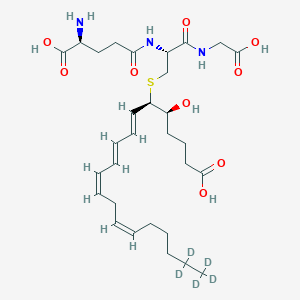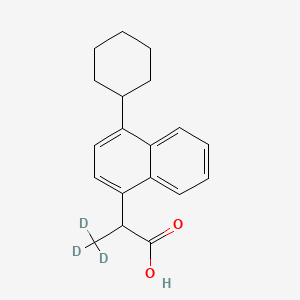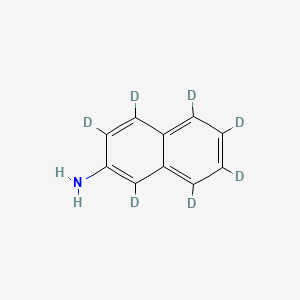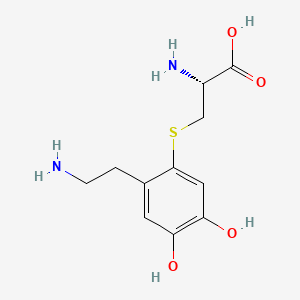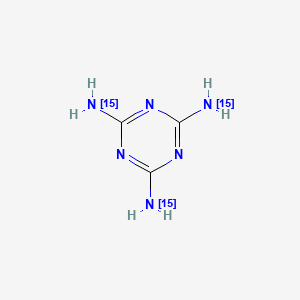
Melamine-15N3
Overview
Description
Melamine-15N3 is a 15N-labeled Melamine . It is a metabolite of cyromazine and an intermediate for the synthesis of melamine resin and plastic materials . It is a white crystalline solid, tasteless and odorless, with high stability and burning properties .
Synthesis Analysis
Melamine-15N3 can be analyzed using gas chromatography-mass spectrometry (GC-MS) instrumentation . The United States Food and Drug Administration (US FDA) adopted a screening method for the GC-MS analysis of melamine and related compounds .Molecular Structure Analysis
Melamine-15N3 is a 15N-labeled Melamine . Its chemical formula is C3H6N6 .Chemical Reactions Analysis
Melamine-15N3 is a 15N-labeled Melamine . It is a metabolite of cyromazine and an intermediate for the synthesis of melamine resin and plastic materials .Scientific Research Applications
Melamine-15N3 is a variant of melamine where the nitrogen atoms are replaced with nitrogen-15 isotopes . It’s often used as an analytical standard in scientific research .
- Summary of the Application : Melamine-15N3 can be used as an internal standard for the analysis of melamine and its degradation products in various matrices. It’s particularly useful in mass spectrometry (MS) due to its unique isotopic signature .
- Methods of Application : The compound can be prepared by dissolving it in a suitable solvent (e.g., water/diethylamine mixture). It can then be introduced into the sample matrix and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 as an internal standard can improve the accuracy and reliability of analytical results. It helps to account for any losses during sample preparation and any variations in instrument response .
-
- Summary of the Application : Melamine-15N3 can be used in the analysis of food and beverage samples for the presence of melamine, which is a compound that has been illegally added to food products to increase their apparent protein content .
- Methods of Application : The food or beverage sample is prepared by extracting the melamine using an appropriate solvent, then the Melamine-15N3 is added as an internal standard. The sample is then analyzed using a technique such as liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 allows for more accurate quantification of melamine in the sample, as it accounts for any losses during the extraction process and any variations in instrument response .
-
- Summary of the Application : Melamine-15N3 can be used in the analysis of cosmetic products for the presence of melamine .
- Methods of Application : Similar to food and beverage analysis, the cosmetic sample is prepared by extracting the melamine, then Melamine-15N3 is added as an internal standard. The sample is then analyzed using a technique such as liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 allows for more accurate quantification of melamine in the sample .
-
- Summary of the Application : Melamine-15N3 can be used in the analysis of cleaning products for the presence of melamine .
- Methods of Application : The cleaning product sample is prepared by extracting the melamine, then Melamine-15N3 is added as an internal standard. The sample is then analyzed using a technique such as liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 allows for more accurate quantification of melamine in the sample .
-
- Summary of the Application : Melamine-15N3 can be used in the analysis of environmental samples (such as soil, water, and air) for the presence of melamine .
- Methods of Application : The environmental sample is prepared by extracting the melamine, then Melamine-15N3 is added as an internal standard. The sample is then analyzed using a technique such as liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 allows for more accurate quantification of melamine in the sample .
-
- Summary of the Application : Melamine-15N3 can be used in the analysis of pharmaceutical products for the presence of melamine .
- Methods of Application : Similar to environmental analysis, the pharmaceutical sample is prepared by extracting the melamine, then Melamine-15N3 is added as an internal standard. The sample is then analyzed using a technique such as liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 allows for more accurate quantification of melamine in the sample .
-
- Summary of the Application : Melamine-15N3 can be used in the analysis of biological samples (such as blood, urine, and tissue) for the presence of melamine .
- Methods of Application : The biological sample is prepared by extracting the melamine, then Melamine-15N3 is added as an internal standard. The sample is then analyzed using a technique such as liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The use of Melamine-15N3 allows for more accurate quantification of melamine in the sample .
Safety And Hazards
properties
IUPAC Name |
1,3,5-triazine-2,4,6-tri(15N3)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NC(=N1)[15NH2])[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676004 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melamine-15N3 | |
CAS RN |
287476-11-3 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



